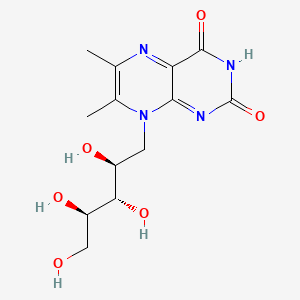

6,7-Dimethyl-8-ribityllumazine

Description

Central Role as a Biosynthetic Intermediate

6,7-Dimethyl-8-ribityllumazine (B135004) holds a critical position as the penultimate precursor in the synthesis of riboflavin (B1680620). acs.orgebi.ac.uk Its formation is catalyzed by the enzyme lumazine (B192210) synthase, which facilitates the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with 3,4-dihydroxy-2-butanone 4-phosphate. acs.orgacs.org

The final step in riboflavin biosynthesis is a unique dismutation reaction catalyzed by riboflavin synthase. sci-hub.sepnas.org In this reaction, two molecules of this compound are converted into one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. nih.govsci-hub.se This latter product is then recycled back into the pathway, serving as a substrate for lumazine synthase, thereby ensuring an efficient biosynthetic cycle. acs.orgsci-hub.se

The enzymes involved in this part of the pathway, lumazine synthase and riboflavin synthase, can form a complex structural ensemble. In Bacillus subtilis, for instance, this complex consists of an icosahedral shell of 60 lumazine synthase subunits that encase a core of three riboflavin synthase subunits. nih.govnih.gov

Significance in Flavin Cofactor Biogenesis (FMN, FAD)

The end product of the pathway, riboflavin, is the direct precursor to the essential flavin cofactors, flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD). ebi.ac.ukfrontiersin.org These coenzymes are vital for a vast array of metabolic processes in all living organisms. frontiersin.orgfrontiersin.org

The conversion of riboflavin into its active coenzyme forms involves two subsequent enzymatic steps:

Riboflavin kinase phosphorylates riboflavin to produce FMN. d-nb.info

FAD synthetase (or FMN adenylyltransferase) then adenylates FMN to form FAD. d-nb.infomdpi.com

Flavocoenzymes, primarily FAD and to a lesser extent FMN, are crucial components of flavoproteins. frontiersin.orgd-nb.info These proteins participate in a wide range of biochemical reactions, including cellular respiration, fatty acid oxidation, and the metabolism of amino acids and carbohydrates. frontiersin.orgwikipedia.org Therefore, the synthesis of this compound is a fundamental step that enables the production of cofactors indispensable for cellular energy metabolism and a multitude of other vital functions. frontiersin.orgwikipedia.org

Distribution Across Biological Kingdoms (Microorganisms, Plants)

The biosynthetic pathway for riboflavin, and consequently the presence of this compound, is widespread among microorganisms and plants. mdpi.comresearchgate.net While animals must obtain riboflavin through their diet, most bacteria, fungi, and plants are capable of its de novo synthesis. chinbullbotany.comfrontiersin.org

Microorganisms: The pathway is well-studied in various bacteria and fungi. frontiersin.orgengineering.org.cn Organisms like the bacterium Bacillus subtilis and the fungus Ashbya gossypii are notable for their ability to overproduce riboflavin and are used in industrial fermentation processes. mdpi.comfrontiersin.org In some fluorescent bacteria, such as those from the genera Photobacterium and Vibrio, this compound also serves as a non-covalently bound fluorophore for lumazine proteins, which modulate the color of light in bacterial bioluminescence. medchemexpress.comnih.gov

Plants: Plants synthesize riboflavin through a conserved pathway similar to that in microorganisms. researchgate.nethu-berlin.de The enzymes for riboflavin biosynthesis are present in plants like Arabidopsis thaliana and spinach. google.commdpi.com This ability makes plants a primary source of vitamin B2 for animals and humans. chinbullbotany.comhu-berlin.de

The fundamental enzymatic steps for the synthesis of this compound and its subsequent conversion to riboflavin are largely conserved across these kingdoms, though some variations in the enzymes and their organization exist. frontiersin.orgtandfonline.com

Structure

3D Structure

Propriétés

IUPAC Name |

6,7-dimethyl-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]pteridine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O6/c1-5-6(2)17(3-7(19)10(21)8(20)4-18)11-9(14-5)12(22)16-13(23)15-11/h7-8,10,18-21H,3-4H2,1-2H3,(H,16,22,23)/t7-,8+,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDXRJZUAJBNFL-XKSSXDPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=NC(=O)NC(=O)C2=N1)CC(C(C(CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N(C2=NC(=O)NC(=O)C2=N1)C[C@@H]([C@@H]([C@@H](CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199199 | |

| Record name | 6,7-Dimethyl-8-ribityllumazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6,7-Dimethyl-8-(1-D-ribityl)lumazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2535-20-8, 5118-16-1 | |

| Record name | 6,7-Dimethyl-8-ribityllumazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2535-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dimethyl-8-ribityllumazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005118161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethyl-8-ribityllumazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002535208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethyl-8-ribityllumazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUSSUPTERIDINE IV | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1DSD0WC7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6,7-Dimethyl-8-(1-D-ribityl)lumazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthetic Pathways Leading to 6,7 Dimethyl 8 Ribityllumazine

Overall Riboflavin (B1680620) Biosynthesis Pathway Overview

The biosynthesis of a single molecule of riboflavin is a convergent process that utilizes one molecule of guanosine (B1672433) triphosphate (GTP) and two molecules of ribulose 5-phosphate as its foundational substrates. nih.govasm.org The pathway can be broadly divided into two branches that eventually merge. In one branch, the imidazole (B134444) ring of GTP undergoes hydrolytic opening, leading to the formation of a 4,5-diaminopyrimidine (B145471) derivative. nih.gov This pyrimidine (B1678525) compound is then subjected to a series of enzymatic modifications, including deamination, side chain reduction, and dephosphorylation, to yield 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. nih.govresearchgate.netresearchgate.net

Precursor Molecules and Their Derivations

The synthesis of 6,7-dimethyl-8-ribityllumazine (B135004) is dependent on the availability of two key precursor molecules, each derived from distinct metabolic pathways.

5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione

This pyrimidine derivative originates from GTP. nih.govacs.org The initial step is the hydrolytic opening of the imidazole ring of GTP, a reaction catalyzed by GTP cyclohydrolase II. nih.gov This produces a 4,5-diaminopyrimidine which then undergoes a sequence of enzymatic reactions including deamination, reduction of the side chain, and finally dephosphorylation to form 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. nih.govresearchgate.netresearchgate.net

3,4-dihydroxy-2-butanone 4-phosphate

This four-carbon sugar phosphate (B84403) is derived from ribulose 5-phosphate, a key intermediate in the pentose (B10789219) phosphate pathway. nih.govresearchgate.netmdpi.com The enzyme responsible for this conversion is 3,4-dihydroxy-2-butanone 4-phosphate synthase. researchgate.netCurrent time information in Bangalore, IN.ebi.ac.uk This enzyme catalyzes the conversion of D-ribulose 5-phosphate into formate (B1220265) and L-3,4-dihydroxy-2-butanone 4-phosphate. acs.orgwikipedia.org

Enzymatic Steps Preceding this compound Formation

The formation of the two immediate precursors to this compound is orchestrated by specific enzymes that play a critical role in the riboflavin biosynthesis pathway.

GTP Cyclohydrolase II Activity

GTP cyclohydrolase II catalyzes the first committed step in the riboflavin biosynthesis pathway. asm.orgresearchgate.netebi.ac.uknih.gov This enzyme is responsible for the hydrolytic cleavage of the imidazole ring of GTP, releasing formate and pyrophosphate. nih.govresearchgate.net The product of this reaction is 2,5-diamino-6-ribosyl-amino-4(3H)pyrimidinedione 5′-phosphate (DARPP). nih.gov In some organisms, like Bacillus subtilis, GTP cyclohydrolase II is part of a bifunctional enzyme that also possesses 3,4-dihydroxy-2-butanone 4-phosphate synthase activity. nih.govoup.com This enzyme is considered a rate-limiting step in riboflavin production in some industrial strains. researchgate.netoup.comnih.gov

3,4-dihydroxy-2-butanone 4-phosphate Synthase Activity

The enzyme 3,4-dihydroxy-2-butanone 4-phosphate synthase (DHBP synthase), also known as RibB, is a magnesium-dependent enzyme. acs.org It catalyzes the conversion of D-ribulose 5-phosphate to L-3,4-dihydroxy-2-butanone 4-phosphate and formate. acs.orgwikipedia.org This four-carbon product serves as the precursor for the xylene ring of riboflavin. acs.orgwikipedia.org In some bacteria, the gene for DHBP synthase is located within the lux operon, alongside other riboflavin synthesis genes. ebi.ac.ukwikipedia.org Similar to GTP cyclohydrolase II, DHBP synthase can also be found as part of a bifunctional enzyme in certain organisms. ebi.ac.ukwikipedia.orgoup.com

6,7 Dimethyl 8 Ribityllumazine Synthase Lumazine Synthase Studies

Enzyme Characterization and Catalytic Properties

Lumazine (B192210) synthase has been extensively characterized, particularly the enzyme from Bacillus subtilis, which exists as a complex with riboflavin (B1680620) synthase. nih.govnih.gov This complex, often referred to as "heavy RF synthase," is composed of a homotrimer of riboflavin synthase enclosed within an icosahedral capsid formed by 60 lumazine synthase subunits. nih.govnih.gov The lumazine synthase activities of the native enzyme complex and reconstituted, hollow β60 capsids are virtually identical, with a Vmax of approximately 12,000 to 13,000 nmol/mg/h. nih.govrhea-db.orgnih.gov The enzyme from Bacillus subtilis has an optimal pH range of 6.5-8.0. uniprot.org

Substrate Specificity and Binding Kinetics (Km, kcat)

The enzyme exhibits a high affinity for its substrates. For the Bacillus subtilis enzyme, the Km value for 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione is 5 µM, and for (3S)-3,4-dihydroxy-2-butanone 4-phosphate, it is 130 µM. nih.gov Similarly, the enzyme from Schizosaccharomyces pombe has a Km of 5 µM for the pyrimidine (B1678525) substrate and 67 µM for 3,4-dihydroxy-2-butanone 4-phosphate. nih.gov The Escherichia coli enzyme shows a Km of 4.2 µM for the pyrimidine substrate and 62 µM for the butanone phosphate (B84403) derivative. uniprot.org The kcat for the Bacillus subtilis enzyme has been reported as 0.056 sec⁻¹. uniprot.org

Interactive Data Table: Kinetic Parameters of Lumazine Synthase from Various Organisms

| Organism | Substrate | Km (µM) | Vmax (nmol/mg/h) | kcat (s⁻¹) |

|---|---|---|---|---|

| Bacillus subtilis | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | 5 nih.gov | 12000 nih.gov | 0.056 uniprot.org |

| (3S)-3,4-dihydroxy-2-butanone 4-phosphate | 130 nih.gov | |||

| Schizosaccharomyces pombe | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | 5 nih.gov | 13000 nih.gov | |

| 3,4-dihydroxy-2-butanone 4-phosphate | 67 nih.gov | |||

| Escherichia coli | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | 4.2 uniprot.org | 11800 uniprot.org | |

| 3,4-dihydroxy-2-butanone 4-phosphate | 62 uniprot.org |

Lumazine synthase demonstrates strict specificity for the phosphorylated form of its butanone substrate. The enzyme cannot utilize unphosphorylated 3,4-dihydroxy-2-butanone, 3,4-dihydroxy-2-butanone 3-phosphate, or diacetyl as substrates. uniprot.orgnih.gov This highlights the critical role of the phosphate group in substrate binding and catalysis.

The enzyme exhibits a preference for the naturally occurring (3S)-enantiomer of 3,4-dihydroxy-2-butanone 4-phosphate. nih.gov While the (3R)-enantiomer can also serve as a substrate, the reaction rate with the (3S)-enantiomer is approximately 6-fold higher. nih.govresearchgate.net This stereospecificity ensures the correct formation of the subsequent product in the riboflavin biosynthesis pathway.

Specificity for Phosphorylated Butanone Derivative

Proposed Reaction Mechanisms

The catalytic mechanism of lumazine synthase has been elucidated through kinetic and structural studies. nih.govresearchgate.netrcsb.org The proposed mechanism involves a series of steps beginning with the formation of a Schiff base intermediate. ebi.ac.uknih.gov

The reaction is initiated by the formation of a Schiff base between the 5-amino group of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and the carbonyl group of 3,4-dihydroxy-2-butanone 4-phosphate. nih.govresearchgate.net Pre-steady-state kinetic experiments with the enzyme from Aquifex aeolicus and Bacillus subtilis have identified an early optical transient absorbing around 330 nm, which is interpreted as this Schiff base intermediate. researchgate.netresearchgate.net

Enzyme Quaternary Structure and Assembly

Pentameric, Decameric, and Icosahedral Assemblies

Lumazine synthase is known to exist in at least four distinct assembly forms: pentameric, decameric, icosahedral, and even larger capsids. ki.se The simplest form is a pentamer , observed in several fungal species like Magnaporthe grisea and yeasts such as Saccharomyces cerevisiae and Schizosaccharomyces pombe. conicet.gov.arscielo.br The enzyme from Mycobacterium tuberculosis also assembles into a pentamer. conicet.gov.aracs.org

A novel decameric structure, which is essentially a head-to-head dimer of two pentamers, has been identified in Brucella species for the RibH2 isoenzyme. conicet.gov.arnih.govconicet.gov.ar This arrangement represents a third distinct category of quaternary structure for lumazine synthase and provides increased structural stability compared to the pentameric form. nih.govconicet.gov.ar

The most complex assembly is the icosahedral capsid , which is a dodecamer of pentamers, resulting in a large, virus-like particle composed of 60 identical subunits (β60). conicet.gov.aroup.com This 1 MDa structure is found in various bacteria, including Bacillus subtilis, Escherichia coli, and Aquifex aeolicus, as well as in plants like spinach. conicet.gov.aroup.comiucr.org The formation of this icosahedral shell can be influenced by factors such as pH and the presence of specific ligands. ki.seoup.com

Table 1: Quaternary Structures of Lumazine Synthase in Various Organisms

| Quaternary Structure | Organism(s) | References |

|---|---|---|

| Pentameric | Magnaporthe grisea, Saccharomyces cerevisiae, Schizosaccharomyces pombe, Mycobacterium tuberculosis, Brucella abortus (RibH1) | conicet.gov.arscielo.bracs.orgscielo.br |

| Decameric | Brucella spp. (RibH2) | nih.govconicet.gov.arnih.govconicet.gov.ar |

| Icosahedral | Bacillus subtilis, Escherichia coli, Aquifex aeolicus, Spinacia oleracea (spinach), Bacillus anthracis | conicet.gov.aroup.comiucr.org |

Icosahedral Capsid Formation in Bacillus subtilis

The assembly of this capsid is a highly regulated process. Hollow icosahedral capsids composed solely of the 60 β-subunits can be reconstituted from isolated subunits, a process that is driven by the presence of substrate analogue inhibitors. nih.govnih.gov Structural analysis has identified a specific five-residue loop (GTKAG) in the B. subtilis enzyme that is crucial for the pentamer-pentamer contacts that stabilize the icosahedral shell. conicet.gov.ar This consensus sequence is also found in other lumazine synthases that form icosahedral capsids, such as those from E. coli and spinach, but is absent in the pentameric forms found in yeast and Brucella abortus. scielo.br This highlights the specific sequence determinants that govern the formation of these complex macromolecular structures. nih.gov

Structural Biology Investigations

The diverse quaternary structures and conserved catalytic function of lumazine synthase have made it a subject of intense structural biology research, primarily through X-ray crystallography. These studies have provided atomic-level insights into the enzyme's architecture, ligand binding, and catalytic mechanism.

X-ray Crystallography of Enzyme-Ligand Complexes

X-ray crystallography has been instrumental in determining the three-dimensional structures of lumazine synthase from numerous species, often in complex with substrates, products, or inhibitors. conicet.gov.arnih.govrcsb.org For instance, the structure of the reconstituted icosahedral β-subunit capsid from B. subtilis was solved at 2.4 Å resolution with a bound substrate analogue inhibitor, 5-nitro-6-(D-ribitylamino)-2,4(1H,3H)-pyrimidinedione. nih.gov This provided a detailed view of the active site and the interactions crucial for ligand binding. nih.gov

Similarly, structures of the Aquifex aeolicus enzyme have been determined in complex with various inhibitors designed to mimic the substrate, reaction intermediates, and the product. rcsb.org The enzyme from Mycobacterium tuberculosis has been co-crystallized with a novel class of purinetrione inhibitors, revealing the binding mode of these potential therapeutic agents. acs.orgnih.govdesy.de Crystallographic studies on the decameric RibH2 from Brucella spp. have elucidated the structural basis for its unique quaternary arrangement and its lower catalytic activity compared to the pentameric RibH1 isoenzyme. conicet.gov.arconicet.gov.ar Furthermore, structures of the enzyme from Schizosaccharomyces pombe in complex with riboflavin and other analogues have shed light on product binding and the physical properties of the flavin cofactor. rcsb.orgpdbj.org

Table 2: Selected X-ray Crystallography Studies of Lumazine Synthase

| Enzyme Source | Ligand(s) | Resolution (Å) | Key Findings | References |

|---|---|---|---|---|

| Bacillus subtilis (reconstituted capsid) | 5-nitro-6-(D-ribitylamino)-2,4(1H,3H)-pyrimidinedione | 2.4 | Detailed active site description, inhibitor binding mode. | nih.gov |

| Aquifex aeolicus | Various inhibitors (substrate, intermediate, and product analogues) | 1.72 - 2.2 | Insights into the catalytic mechanism and role of conserved residues. | rcsb.org |

| Mycobacterium tuberculosis | Purinetrione inhibitors | 2.0 - 2.3 | Binding mode of a new class of inhibitors, potential for drug design. | acs.orgnih.govdesy.de |

| Brucella abortus | Unliganded | 2.7 | Revealed pentameric structure, compared C-terminus to icosahedral forms. | rcsb.orgnih.gov |

| Schizosaccharomyces pombe | Riboflavin, substrate/product analogues | 2.7 - 2.8 | Structural basis of riboflavin binding and its spectral properties. | rcsb.org |

| Brucella spp. (RibH2) | 5-nitro-6-(D-ribitylamino)-2,4(1H,3H)-pyrimidinedione | - | Explained low catalytic activity and unique decameric structure. | conicet.gov.arconicet.gov.ar |

Active Site Architecture and Binding Residues

Despite the divergence in quaternary structure, the active sites of lumazine synthases are remarkably conserved across species. rcsb.orgnih.gov The active site is a cavity located at the interface between adjacent monomers within a pentamer. nih.govconicet.gov.ar It is formed by residues from several segments of the polypeptide chain. conicet.gov.ar

In Brucella spp. RibH2, for example, the binding site is constructed from residues in loops connecting β2 to α1 (residues 21-23), β3 to α2 (residues 55-58), and the region around β4 and α3 (residues 80-92). conicet.gov.ar The cavity is completed by residues from a neighboring subunit, specifically from helix α4 and strand β5. conicet.gov.ar

Key features of the active site include:

A hydrophobic pocket that accommodates the pyrimidine or pyrimidinedione ring of the substrate or inhibitors. iucr.orgnih.gov

A hydrophilic region on the surface that binds the ribityl side chain. iucr.orgnih.gov

A putative phosphate-binding site , often involving a highly conserved sequence with basic residues, which binds the second substrate, 3,4-dihydroxy-2-butanone 4-phosphate. nih.gov

Conformational Dynamics and Allosteric Regulation

Allosteric regulation, where an event at one site affects function at a distant site, is a key mechanism in controlling enzyme activity. psu.edu This regulation is often mediated by changes in the conformational dynamics of the protein. nih.govucsf.edu In lumazine synthase, the binding of ligands can induce conformational changes, suggesting an induced-fit mechanism. iucr.org The binding of a substrate or inhibitor can alter the equilibrium between different conformational states of the enzyme. ucsf.edu

While specific studies focusing solely on the allosteric regulation and detailed conformational dynamics of 6,7-dimethyl-8-ribityllumazine (B135004) synthase are not extensively detailed in the provided context, the concept applies broadly. The different oligomerization states themselves represent a form of regulation, as the assembly into decamers or icosahedra can alter structural stability and potentially catalytic efficiency. nih.gov For example, the icosahedral assembly in B. subtilis creates a compartment for the riboflavin synthase enzyme, facilitating substrate channeling, which is a sophisticated form of regulation. nih.gov The differences in dynamics between the various oligomeric states and in response to ligand binding in the active site are areas for further investigation to fully understand the regulation of this essential enzyme. psu.eduescholarship.org

Genetic and Molecular Biology Studies

Genetic and molecular biology studies have been instrumental in understanding the function and catalytic mechanism of this compound synthase (lumazine synthase). These investigations range from the identification of the genes encoding the enzyme to the targeted mutation of specific amino acid residues to probe their roles in catalysis.

Gene Identification and Functional Complementation (e.g., RIB4, ribH, ribE)

The genes encoding lumazine synthase have been identified in various organisms through techniques such as functional complementation. In the yeast Saccharomyces cerevisiae, the gene coding for lumazine synthase, designated RIB4, was cloned by functionally complementing a mutant that accumulates the substrate 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. nih.govresearchgate.net Disruption of the chromosomal RIB4 gene resulted in a requirement for external riboflavin for growth (riboflavin auxotrophy) and a complete loss of lumazine synthase activity, confirming its function. nih.gov The RIB4 gene is a single-copy gene located on chromosome XV. nih.gov In the riboflavin biosynthesis pathway of S. cerevisiae, lumazine synthase (Rib4p) catalyzes the condensation of the dephosphorylated product of the Rib2p reaction with 4-dihydroxy-2-butanone-4-phosphate. yeastgenome.org

In bacteria, the gene is commonly referred to as ribH or ribE. In Escherichia coli, the ribE gene (also known as ribH or ybaF) encodes the this compound synthase. uniprot.orgnih.govunam.mx This enzyme catalyzes the penultimate step in the biosynthesis of riboflavin. uniprot.orgnih.gov Similarly, in Bacillus subtilis, the ribH gene specifies the lumazine synthase subunit. uniprot.orgnih.gov This subunit forms the β-subunit of a larger, bifunctional enzyme complex that also includes riboflavin synthase. uniprot.org

Studies in pathogenic bacteria have highlighted the essential nature of this gene. For instance, in Mycobacterium tuberculosis, the ribH gene is considered essential for the bacterium's survival, making lumazine synthase a potential drug target. nih.govresearchgate.netbiorxiv.org Conditional silencing of the ribH gene in M. tb leads to significant growth defects. nih.gov Pathogenic Brucella species are unique in that they possess two distinct genes, ribH1 and ribH2, located on different chromosomes, which encode for type I and type II lumazine synthases, respectively. nih.gov The amino acid sequence identity between these two forms in Brucella abortus is only 21%. nih.gov

The nomenclature for the lumazine synthase gene varies across different organisms, as summarized in the table below.

| Organism | Gene Name(s) | Notes |

| Saccharomyces cerevisiae | RIB4 | Encodes a pentameric lumazine synthase. nih.gov |

| Escherichia coli | ribE, ribH, ybaF | Catalyzes the penultimate step in riboflavin biosynthesis. uniprot.orgnih.gov |

| Bacillus subtilis | ribH | Encodes the β-subunit of the riboflavin synthase complex. uniprot.org |

| Mycobacterium tuberculosis | ribH | Essential for mycobacterial survival. nih.govbiorxiv.org |

| Brucella species | ribH1, ribH2 | Encode Type I and Type II lumazine synthases, respectively. nih.gov |

| Ashbya gossypii | RIB4 | Encodes lumazine synthase involved in riboflavin overproduction. frontiersin.org |

Site-Directed Mutagenesis for Mechanistic Probing

Site-directed mutagenesis has proven to be a powerful tool for investigating the catalytic mechanism of lumazine synthase. By systematically replacing specific amino acid residues within the active site, researchers can assess their contribution to substrate binding and catalysis.

In a comprehensive study on the Bacillus subtilis lumazine synthase, all amino acid residues exposed at the surface of the active site cavity were modified using PCR-assisted mutagenesis. nih.govresearchgate.net Kinetic analysis of these mutants revealed that while the activation enthalpy of the enzyme-catalyzed reaction is higher than the uncatalyzed reaction, the activation entropy is significantly more favorable. nih.gov This suggests that the enzyme's catalytic power derives primarily from establishing a favorable topological relationship between the two substrates, thereby reducing the entropic cost of the reaction, rather than through acid/base catalysis. nih.gov

Further studies have combined site-directed mutagenesis with the use of substrate analogs and advanced spectroscopic techniques like 19F NMR to probe the active site environment. nih.govacs.org For example, mutations of residues Phe22 and His88 in B. subtilis lumazine synthase were shown to affect the binding of fluorinated lumazine analogs and the stereoselectivity of a catalyzed haloform-type reaction. nih.govacs.org The 19F NMR signal of a bound ligand was sensitive to the replacement of these specific amino acid residues. nih.gov

These mutagenesis studies have helped to identify key residues and refine mechanistic hypotheses. One proposed mechanism suggests that His88 acts as a general acid/base, facilitating the removal of a proton and subsequent phosphate elimination from a Schiff base intermediate. ebi.ac.uk The table below summarizes key findings from site-directed mutagenesis studies on B. subtilis lumazine synthase.

| Mutant | Residue Changed | Organism | Key Findings |

| F22V | Phenylalanine to Valine | Bacillus subtilis | Altered binding affinity for fluorinated substrate analogs. acs.org |

| F22W | Phenylalanine to Tryptophan | Bacillus subtilis | Significantly decreased binding affinity for one epimer of a fluorinated analog while increasing it for another. acs.org |

| H88 mutants | Histidine | Bacillus subtilis | The signal of a bound ligand is sensitive to the replacement of H88. nih.gov Proposed to act as a general acid/base catalyst. ebi.ac.uk |

These genetic and molecular approaches have been crucial in defining the gene-protein relationship for lumazine synthase across different domains of life and in providing detailed insights into its sophisticated catalytic mechanism. asm.org

Riboflavin Synthase and Its Interaction with 6,7 Dimethyl 8 Ribityllumazine

Enzyme Characterization and Catalytic Properties

Riboflavin (B1680620) synthase catalyzes a complex and mechanistically unique dismutation reaction. asm.orgresearchgate.net The enzyme brings two identical substrate molecules, 6,7-dimethyl-8-ribityllumazine (B135004), into close proximity within its active site to facilitate the transfer of a four-carbon unit. ebi.ac.ukwikipedia.org This process leads to the formation of the isoalloxazine ring structure of riboflavin. researchgate.net

The catalytic activity of riboflavin synthase has been a subject of extensive research. For instance, the enzyme from Schizosaccharomyces pombe exhibits a Vmax value of 13,000 nmol/mg/h. nih.gov The Michaelis-Menten constants (Km) for its substrates, 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate, are 5 µM and 67 µM, respectively. nih.gov Similarly, the lumazine (B192210) synthase/riboflavin synthase complex from Bacillus subtilis has a lumazine synthase activity of about 12,000 nmol/mg/h. nih.gov

Table 1: Kinetic Parameters of Riboflavin Synthase from Different Organisms

| Organism | Vmax (nmol/mg/h) | Km for 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (µM) | Km for (3S)-3,4-dihydroxy-2-butanone 4-phosphate (µM) |

|---|---|---|---|

| Schizosaccharomyces pombe | 13,000 nih.gov | 5 nih.gov | 67 nih.gov |

| Bacillus subtilis | 12,000 nih.gov | 5 nih.gov | 130 nih.gov |

Dismutation Reaction Mechanism

The dismutation reaction catalyzed by riboflavin synthase is a mechanistically complex process that can even occur non-enzymatically under harsh conditions, such as boiling in aqueous solutions. sci-hub.sepnas.org The enzyme-catalyzed reaction, however, proceeds with strict regiospecificity. sci-hub.senih.gov The proposed mechanism involves the dimerization of two molecules of this compound to form a pentacyclic intermediate. frontiersin.orgfrontiersin.org This intermediate then undergoes a series of two elimination reactions to yield the final products, riboflavin and 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. frontiersin.orgfrontiersin.org The reaction is initiated by the nucleophilic attack of a lumazine anion on a second lumazine molecule. sci-hub.se It has been proposed that the exomethylene anion of this compound acts as a key intermediate in the formation of the pentacyclic adduct. nih.gov

Intermediates and Reaction Kinetics

Kinetic studies have been instrumental in elucidating the reaction pathway. The transient formation of intermediates has been documented through various techniques, including stopped-flow and quenched-flow experiments. researchgate.net

A key breakthrough in understanding the mechanism was the isolation and characterization of a pentacyclic reaction intermediate. pnas.orgresearchgate.net This intermediate is a covalent adduct formed from two molecules of this compound. researchgate.net It has been shown to be catalytically competent, meaning it can be converted by riboflavin synthase into either the starting material (in a reverse reaction) or the final products (in the forward reaction). researchgate.net The formation of this pentacyclic dimer is a central event in the catalytic cycle. frontiersin.orgfrontiersin.org

Single turnover kinetic analyses have provided further insights into the reaction timeline. researchgate.net These experiments, where the enzyme is mixed with a stoichiometric amount of substrate, have allowed for the direct observation of transient species. researchgate.net The data from these studies are best described by a sequence involving a second-order reaction followed by a first-order reaction. researchgate.net In studies with the Escherichia coli enzyme, a transient species with an absorption maximum around 312 nm was observed, which is consistent with the formation of the pentacyclic intermediate. pnas.org

Pentacyclic Reaction Intermediate

Structural Studies of Riboflavin Synthase

The three-dimensional structure of riboflavin synthase has been determined for several organisms, providing a molecular basis for its catalytic activity. wikipedia.orgasm.org These studies reveal that the enzyme typically forms a homotrimer, with each subunit possessing a pseudo-two-fold symmetry. wikipedia.org The active sites are located at the interface between adjacent subunits. wikipedia.orgasm.org

Structural analysis of riboflavin synthase from Schizosaccharomyces pombe has shown that the enzyme is a homopentamer. nih.gov The binding of the substrate analog 5-nitroso-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and the product analog 6-carboxyethyl-7-oxo-8-ribityllumazine has been characterized through X-ray crystallography. rcsb.org These structural insights, combined with mutagenesis studies, have helped to identify key amino acid residues involved in substrate binding and catalysis. For example, replacing tryptophan 27 with other amino acids in the S. pombe enzyme affected its affinity for riboflavin and the pyrimidine (B1678525) substrate. nih.govrcsb.org The crystal structure of riboflavin synthase from Brucella abortus has also been determined, revealing enhanced intrinsic flexibility which may be important for its function. frontiersin.org

Table 2: Structural Information of Riboflavin Synthase from Schizosaccharomyces pombe Mutant W27Y

| Parameter | Value | Reference |

|---|---|---|

| Resolution | 2.80 Å | rcsb.org |

| R-Value Free | 0.222 | rcsb.org |

| R-Value Work | 0.204 | rcsb.org |

| R-Value Observed | 0.204 | rcsb.org |

Enzyme-Substrate/Intermediate Complex Analysis

The catalytic mechanism of riboflavin synthase has been elucidated through detailed analysis of its complexes with the substrate and transient intermediates. The reaction can proceed non-enzymatically under conditions such as boiling in aqueous solutions, but the enzyme significantly accelerates and controls the reaction with precise regiochemistry. pnas.orgwikipedia.org

Pentacyclic Reaction Intermediate:

A key breakthrough in understanding the enzyme's mechanism was the identification of a kinetically competent, pentacyclic intermediate. pnas.org This intermediate arises from the dimerization of two molecules of this compound. pnas.org Studies using a slow-reacting S41A mutant of Escherichia coli riboflavin synthase allowed for the trapping and characterization of this transient species. pnas.org

Pre-steady-state kinetic analysis using the wild-type enzyme and the isolated pentacyclic intermediate (referred to as Compound Q) confirmed its role in the catalytic cycle. The enzyme consumes this intermediate much more rapidly than it consumes the initial substrate, this compound. pnas.org The wild-type enzyme partitions the breakdown of this intermediate into two pathways: the formation of riboflavin and the regeneration of two molecules of this compound. pnas.orgnih.gov

Further kinetic studies using stopped-flow and quenched-flow experiments with mutant enzymes have provided more insight. A H102Q mutant enzyme primarily catalyzes the conversion of the pentacyclic intermediate to riboflavin, while an F2A mutant predominantly converts it back to this compound. nih.gov These experiments suggest the presence of other significantly populated intermediates, although their specific structures are yet to be fully determined. nih.gov

| Enzyme Variant (E. coli) | Substrate | Primary Product(s) from Intermediate | Kinetic Observation |

| Wild-type | Pentacyclic Intermediate | Mixture of Riboflavin and this compound | Rapid consumption of the intermediate. pnas.org |

| S41A mutant | This compound | Riboflavin (very low rate) | Allows for accumulation and isolation of the pentacyclic intermediate. pnas.org |

| H102Q mutant | Pentacyclic Intermediate | Riboflavin | Suggests a populated intermediate between the pentacyclic adduct and riboflavin. nih.gov |

| F2A mutant | Pentacyclic Intermediate | This compound | Suggests a populated intermediate in the reverse reaction to the substrate. nih.gov |

Spectroscopic and Mechanistic Insights:

Multinuclear NMR spectroscopy was instrumental in determining the pentacyclic structure of the key intermediate. pnas.org Other proposed mechanistic steps include the formation of an exomethylene-type anion of this compound. acs.org Research suggests that the N-terminal domain of riboflavin synthase from E. coli specifically interacts with this anion. acs.org A novel proposed mechanism, which does not require a nucleophilic catalyst, begins with a hydride transfer from the exomethylene anion to a neutral substrate molecule. The resulting dehydrolumazine and dihydrolumazine pair could then undergo a cycloaddition to form the documented pentacyclic intermediate. acs.org

Subunit Interactions and Catalytic Sites

The quaternary structure of riboflavin synthase is essential for its function. The enzyme from eubacteria, fungi, and plants typically exists as a homotrimer, with each monomer having a molecular weight of about 23 kDa. wikipedia.org In some organisms, like Bacillus subtilis, the riboflavin synthase trimer (composed of alpha subunits) is enclosed within an icosahedral capsid made of 60 subunits of this compound synthase (lumazine synthase), which catalyzes the preceding step in the pathway. nih.govuniprot.org

Each monomer of riboflavin synthase is composed of two pseudo-symmetric domains (N-terminal and C-terminal barrels). wikipedia.orgkjom.org The active sites are not located within a single subunit but are formed at the interface between two adjacent subunits of the trimer. wikipedia.org This structural arrangement is critical, as it requires the simultaneous binding of two substrate molecules—a donor and an acceptor—in an essentially antiparallel orientation to facilitate the dismutation reaction. pnas.org Ligand-binding studies have confirmed that each subunit can indeed bind two lumazine molecules. pnas.org

The two substrate-binding sites within the catalytic cleft are functionally distinct:

Donor Site: Binds the this compound molecule that will donate the four-carbon fragment. kjom.orgresearchgate.net

Acceptor Site: Binds the substrate molecule that will accept the four-carbon fragment to form the xylene ring of riboflavin. kjom.orgresearchgate.net

Regulation of 6,7 Dimethyl 8 Ribityllumazine Formation and Metabolism

Genetic and Transcriptional Regulation

The formation and metabolism of 6,7-dimethyl-8-ribityllumazine (B135004) are also subject to intricate genetic and transcriptional regulation. This control is primarily exerted on the operons that contain the genes encoding the enzymes of the riboflavin (B1680620) biosynthesis pathway.

In many bacteria, including Bacillus subtilis, the genes for riboflavin synthesis are organized into a single operon, often referred to as the rib operon. asm.orgengineering.org.cn The expression of this operon is a critical point of regulation. A key regulatory element in bacteria is the RFN element, a highly conserved riboswitch located in the 5' untranslated region of the mRNAs that code for riboflavin biosynthesis enzymes. asm.orgresearchgate.net This structured RNA element directly binds to FMN. mdpi.com When intracellular FMN levels are high, FMN binds to the RFN element, inducing a conformational change in the RNA that typically leads to the termination of transcription or the inhibition of translation initiation. asm.orgmdpi.com This mechanism effectively downregulates the synthesis of all enzymes in the pathway, including this compound synthase.

In B. subtilis, the rib operon includes the ribG, ribB, ribA, and ribH genes. asm.org Upstream of this operon, there are regulatory regions known as ribO, ribC, and ribR. engineering.org.cnmdpi.com Mutations in the ribO region can lead to the deregulation and overproduction of riboflavin. asm.org The ribC gene, as mentioned earlier, encodes the bifunctional flavokinase/FAD synthetase, and ribR encodes a monofunctional flavokinase. engineering.org.cnnih.gov While not directly part of the biosynthetic pathway leading to this compound, their role in producing the regulatory molecules FMN and FAD makes them crucial for the genetic control of the entire pathway. mdpi.commdpi.com

In fungi, such as Saccharomyces cerevisiae, the regulation is different. The genes involved in riboflavin biosynthesis, including RIB4 which codes for this compound synthase, are not typically organized in operons. researchgate.netnih.gov In the flavinogenic yeast Candida famata, transcriptional repression of riboflavin synthesis is influenced by iron ions rather than flavins. nih.gov

The genetic organization and regulation can vary significantly among different microorganisms. For instance, in some bacteria, the genes for GTP cyclohydrolase II (ribA) and 3,4-dihydroxy-2-butanone 4-phosphate synthase (ribB), the enzymes for the initial steps, are fused into a bifunctional gene, ribBA. asm.org

The table below summarizes the key genes involved in the direct synthesis and regulation of this compound.

| Gene | Encoded Protein/Function | Organism(s) |

| ribA | GTP cyclohydrolase II | Ashbya gossypii, Bacillus subtilis |

| RIB1 | GTP cyclohydrolase II | Candida famata |

| ribB | 3,4-dihydroxy-2-butanone 4-phosphate synthase | Bacillus subtilis |

| RIB3 | 3,4-dihydroxy-2-butanone 4-phosphate synthase | Saccharomyces cerevisiae |

| ribH | This compound synthase (β-subunit of riboflavin synthase) | Bacillus subtilis |

| RIB4 | This compound synthase | Saccharomyces cerevisiae |

| ribC | Bifunctional flavokinase/FAD synthetase | Bacillus subtilis |

| ribR | RNA-binding protein/regulatory protein | Bacillus subtilis |

| ribO | Regulatory region (FMN riboswitch) | Bacillus subtilis |

This multi-layered regulatory network ensures that the production of this compound and, consequently, riboflavin is finely tuned to the cell's physiological state.

Advanced Methodologies for Pathway Elucidation and Metabolic Flux Analysis

Stable Isotope Labeling and Nuclear Magnetic Resonance (NMR) Spectroscopy

The combination of stable isotope labeling and Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for dissecting metabolic pathways. By introducing precursors enriched with stable isotopes like carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N), scientists can follow the fate of these labeled atoms into the final product, providing a detailed map of the biosynthetic route. core.ac.ukoup.comtum.de

Tracing Carbon and Nitrogen Flux

Metabolic flux analysis using stable isotopes provides quantitative insights into the activity of cellular metabolic networks. In the context of 6,7-dimethyl-8-ribityllumazine (B135004) biosynthesis, this involves feeding an organism a substrate, such as [U-¹³C6]glucose (glucose uniformly labeled with ¹³C), and then analyzing the resulting labeling pattern of the lumazine (B192210) derivative and its downstream products. tum.deengineering.org.cn

High-resolution ¹³C NMR spectroscopy is used to analyze the complex isotopomer distribution in the isolated metabolites. tum.de For instance, when organisms are grown on ¹³C-labeled glucose, the resulting this compound will incorporate these heavy isotopes. Analysis of the ¹³C-¹³C coupling patterns in the NMR spectrum allows for the deconvolution of the specific arrangement of labeled carbons in the molecule. tum.de This information reveals the relative contributions of different metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway, to the synthesis of the ribulose 5-phosphate precursor. engineering.org.cn This retrobiosynthetic analysis approach helps diagnose metabolic bottlenecks and quantify the flow of carbon through the central metabolism into the riboflavin (B1680620) pathway. core.ac.ukoup.com

Similarly, ¹⁵N-labeled precursors, like [7-¹⁵N]guanine, have been used to trace the origin of the nitrogen atoms in the pyrimidine (B1678525) ring of the lumazine structure. core.ac.uk These experiments confirm that the pyrimidine precursor, 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, is directly incorporated into this compound. asm.org

Table 1: Isotope Tracing Studies in the this compound Pathway

| Isotope-Labeled Precursor | Organism/System | Key Finding | Reference |

|---|---|---|---|

| [U-¹³C6]glucose | Ashbya gossypii | Quantified increased metabolic flux into the pentose phosphate pathway in a riboflavin-overproducing mutant strain. | engineering.org.cn |

| [1-¹³C]ribose 5-phosphate | Candida guilliermondii cell extract | Label was incorporated into positions C6 and C8α of the resulting riboflavin, tracing the pentose carbons. | nih.gov |

| [7-¹⁵N,8-¹³C]guanine | General biosynthetic studies | Demonstrated the origin of specific nitrogen and carbon atoms in the pteridine (B1203161) ring system through rearrangement. | core.ac.uk |

| 5-Amino-6-[1'-¹⁴C]ribitylamino-2,4(1H,3H)-pyrimidinedione | Enzymatic reaction | Radioactivity was transferred exclusively to the ribityl side chain of riboflavin, confirming the precursor's incorporation. | nih.gov |

Elucidation of Novel Biosynthetic Pathways

Isotope labeling and NMR are instrumental in uncovering unexpected steps in biosynthetic pathways. Early in vivo experiments with ¹³C-labeled precursors suggested a complex rearrangement occurs during the formation of the four-carbon unit needed for this compound synthesis from the pentose pool. core.ac.uk Detailed analysis of the labeling patterns in riboflavin derived from specifically labeled ribose 5-phosphate confirmed an unusual rearrangement. nih.gov It was shown that the four-carbon moiety that forms the xylene ring of riboflavin (via the lumazine intermediate) is assembled from carbons 1, 2, 3, and 5 of a pentose phosphate precursor, which involves the formal excision of carbon 4. core.ac.uknih.gov

Retrobiosynthetic NMR analysis, which compares the isotopomer patterns of the final product with those of primary metabolites like amino acids, allows for a detailed reconstruction of the precursor labeling patterns and the metabolic pathways that produced them. core.ac.ukoup.com This approach has been crucial in confirming the deoxyxylulose pathway for isoprenoids and has been applied to dissect the riboflavin pathway, confirming the unique rearrangement that forms the direct four-carbon precursor of this compound. core.ac.ukoup.com

Radiometric Tracing (e.g., ¹⁴C-labeled compounds)

Before the widespread use of stable isotopes and NMR, radiometric tracing with carbon-14 (B1195169) (¹⁴C) was a primary method for pathway elucidation. This technique involves introducing a ¹⁴C-labeled precursor into a biological system and tracking the incorporation of radioactivity into the product of interest. asm.orgnih.gov

In studies of riboflavin biosynthesis, various ¹⁴C-labeled compounds have been utilized. For example, experiments using [1-¹⁴C]ribulose phosphate, [3,5-¹⁴C]ribulose phosphate, and [5-¹⁴C]ribulose phosphate showed efficient incorporation of radioactivity into riboflavin. nih.gov Conversely, [4-¹⁴C]ribulose phosphate did not lead to labeled riboflavin, providing early evidence that carbon-4 of the pentose is excluded during the formation of the four-carbon unit required for this compound synthesis. nih.gov Furthermore, using 5-amino-6-[1'-¹⁴C]ribitylamino-2,4(1H,3H)-pyrimidinedione as a substrate in enzymatic reactions demonstrated that radioactivity was exclusively transferred to the ribityl side chain of riboflavin, confirming that this pyrimidine derivative is a direct precursor. asm.orgnih.gov

Presteady-State Kinetic Approaches

Presteady-state kinetics focuses on the initial moments of an enzyme-catalyzed reaction, often on the millisecond to second timescale, before the reaction reaches a steady state. This approach allows for the direct observation and characterization of transient intermediates that are formed and consumed during a single turnover of the enzyme. Techniques like stopped-flow and quenched-flow photometry are used to monitor these rapid events. nih.govnih.govnih.govresearchgate.net

This methodology has been applied to both the formation and the consumption of this compound.

Lumazine Synthase: The formation of this compound is catalyzed by lumazine synthase. Presteady-state kinetic studies on the enzyme from bacteria like Aquifex aeolicus and Bacillus subtilis have identified several transient intermediates. nih.govresearchgate.net Upon mixing the enzyme-substrate complex with the second substrate, 3,4-dihydroxy-2-butanone 4-phosphate, an early optical transient with an absorption maximum around 330 nm appears, which is believed to be a Schiff base intermediate. nih.govresearchgate.net This is followed by a second transient species with a strong absorption maximum near 455 nm, suggesting an intermediate with an extended system of conjugated double bonds formed after the elimination of phosphate. researchgate.net The subsequent formation of the final product, this compound, is the rate-determining step in the sequence. nih.govresearchgate.net

Riboflavin Synthase: The subsequent reaction, catalyzed by riboflavin synthase, involves the dismutation of two molecules of this compound. Presteady-state analysis of this enzyme from Escherichia coli using stopped-flow and quenched-flow experiments documented the transient formation of a pentacyclic reaction intermediate. nih.govnih.govpnas.org This intermediate was successfully isolated by quenching the reaction of a mutant (S41A) enzyme, which catalyzes the reaction at a very slow rate. pnas.org This isolated pentacyclic adduct was shown to be a kinetically competent intermediate, as it was consumed more rapidly by the wild-type enzyme than the this compound substrate itself. nih.govpnas.org

Table 2: Presteady-State Kinetic Findings for Enzymes Acting on this compound

| Enzyme | Organism | Method | Observed Intermediate / Species | Key Kinetic Finding | Reference |

|---|---|---|---|---|---|

| Lumazine Synthase | Aquifex aeolicus | Stopped-flow photometry | Schiff base (λmax ~330 nm); Phosphate elimination product (λmax ~445 nm) | Identified three partial reactions; formation of the product is the rate-determining step. | nih.gov |

| Lumazine Synthase | Bacillus subtilis | Multiwavelength photometry | Schiff base (λmax ~330 nm); Phosphate elimination product (λmax 455 nm) | The rate constant for initial substrate binding was determined (0.02 s⁻¹ µM⁻¹). | researchgate.net |

| Riboflavin Synthase | Escherichia coli | Stopped-flow, Quenched-flow | Pentacyclic reaction intermediate | Documented the transient formation of a single, significantly populated pentacyclic intermediate. | nih.govpnas.org |

| Riboflavin Synthase (S41A mutant) | Escherichia coli | Presteady-state quenching | Isolated pentacyclic adduct (λmax 412 nm at pH 1.0) | Allowed for the isolation and structural characterization of a kinetically competent intermediate. | pnas.org |

Comparative and Evolutionary Biology of 6,7 Dimethyl 8 Ribityllumazine Synthases

Diversity of Lumazine (B192210) Synthase Isoenzymes Across Organisms

Lumazine synthase (LS) exhibits significant diversity in its quaternary structure, assembling into different oligomeric forms despite a highly conserved monomeric fold. oup.com These structural variations are the basis for classifying LS isoenzymes. The primary forms are pentamers, icosahedrons, and decamers. oup.compdbj.org

The monomeric subunit is practically identical across species, and the active sites are virtually indistinguishable in all structurally analyzed members. oup.com However, the enzyme's assembly into larger complexes varies significantly. Pentameric LS is found in fungi like Saccharomyces cerevisiae and Magnaporthe grisea, as well as in archaea. lu.sescielo.br In contrast, many bacteria and plants feature an icosahedral capsid, which is essentially a complex of twelve pentamers. oup.comscielo.br For instance, the lumazine synthase from Bacillus subtilis and spinach both form these large, icosahedral structures. scielo.br

A phylogenetic analysis has categorized these enzymes into two main types: Type I and Type II. pdbj.org

Type I Lumazine Synthases: These enzymes assemble into either pentamers or icosahedral capsids. pdbj.org This group is widespread and found in bacteria, archaea, fungi, and plants. nih.govlu.se The LS from the hyperthermophilic bacterium Aquifex aeolicus, for example, is an icosahedral Type I enzyme that possesses a large number of additional ion-pair interactions, contributing to its enhanced thermal stability. oup.com

Type II Lumazine Synthases: This class is characterized by a decameric structure, which can be described as a dimer of two pentamers. pdbj.org These isoenzymes have been identified in the bacterial order Rhizobiales, which includes genera such as Mesorhizobium and Brucella. pdbj.org

Interestingly, some organisms, particularly within the Rhizobiales, possess genes for both types of lumazine synthase. pdbj.org The pathogenic bacterium Brucella, for example, has two distinct LS genes, ribH1 and ribH2, located on different chromosomes, which code for a Type I and a Type II enzyme, respectively. nih.govnih.gov Similarly, Mycobacterium tuberculosis contains a pentameric lumazine synthase. biorxiv.org

| Isoenzyme Type | Quaternary Structure | Found In | Example Organisms |

|---|---|---|---|

| Type I | Pentameric or Icosahedral | Bacteria, Archaea, Fungi, Plants | Saccharomyces cerevisiae (Fungus), Aquifex aeolicus (Bacteria), Spinach (Plant), Mycobacterium tuberculosis (Bacteria) |

| Type II | Decameric | Eubacteria (specifically Rhizobiales) | Brucella spp., Mesorhizobium loti |

Evolutionary Relationships and Phylogenetic Analysis

Phylogenetic analyses based on the amino acid sequences of lumazine synthases have provided significant insights into their evolutionary history. These studies consistently group the enzymes into distinct clusters that align with their quaternary structures. oup.compdbj.org The primary division separates the Type I (pentameric/icosahedral) and Type II (decameric) synthases. pdbj.org

The phylogenetic tree of lumazine synthases demonstrates the evolutionary divergence between enzymes from higher plants (like Oryza sativa and Arabidopsis thaliana), which tend to cluster together, and those from various microorganisms. apsnet.org Despite these evolutionary distances, the core functional domains remain highly conserved, as seen in the lumazine synthase protein across different mycobacterial species, which shows minimal divergence. biorxiv.org The existence of both Type I and Type II isoenzymes in organisms like Brucella and Mesorhizobium points to a complex evolutionary path where gene duplication and subsequent divergence likely played a crucial role in adapting the riboflavin (B1680620) biosynthesis pathway to specific physiological needs. pdbj.org

Adaptations in Pathogenic Organisms (e.g., Brucella spp.)

The riboflavin biosynthesis pathway, and specifically lumazine synthase, exhibits notable adaptations in pathogenic organisms, which are often linked to their virulence and survival within a host.

The genus Brucella, which includes species that are intracellular pathogens, provides a compelling case study. These bacteria possess two lumazine synthase isoenzymes, RibH1 (Type I) and RibH2 (Type II), encoded by genes on separate chromosomes. nih.govnih.gov

RibH1 is a pentameric enzyme that functions as the primary catalytic enzyme for riboflavin synthesis in standard laboratory conditions. nih.govebi.ac.uk

RibH2 is a decameric enzyme with unusual kinetic properties. It displays very low catalytic activity, having a very high Michaelis constant (Km) for its substrate 3,4-dihydroxy-2-butanone 4-phosphate. pdbj.orgnih.govebi.ac.uk

Despite its apparent inefficiency, RibH2 is indispensable for the virulence of Brucella abortus. plos.org Studies have shown that while at least one functional lumazine synthase is required for the bacterium's viability, the RibH2 isoenzyme is specifically essential for intracellular survival and replication within a host. plos.org This suggests a specialized role for RibH2 under the specific environmental conditions encountered inside host cells. Furthermore, RibH2 is a potent, immunodominant antigen that elicits a strong immune response in infected hosts, making it a valuable marker for diagnosing active brucellosis. nih.govnih.gov The evolutionary pressure in Rhizobiales may have favored catalysts with lower reaction rates, as an excess of flavins could lead to oxidative or nitrosative stress, particularly within the hostile environment of a host phagocyte. pdbj.org

In another major pathogen, Mycobacterium tuberculosis, the lumazine synthase enzyme (RibH) is absolutely essential for survival. biorxiv.org Genetic studies have demonstrated that its function cannot be rescued by supplying external riboflavin or its derivatives, FMN and FAD. biorxiv.org This indispensability highlights the enzyme as a prime target for the development of new anti-tuberculosis drugs. acs.orgbiorxiv.org

| Enzyme | Gene | Type | Structure | Catalytic Activity | Role in Virulence |

|---|---|---|---|---|---|

| RibH1 | ribH1 | Type I | Pentameric | High (functional LS) | Not essential for intracellular survival |

| RibH2 | ribH2 | Type II | Decameric | Very low | Essential for intracellular survival and virulence |

Academic Research Applications and Future Directions

Rational Design of Enzyme Inhibitors Targeting Riboflavin (B1680620) Biosynthesis for Antimicrobial Research

The biosynthetic pathway of riboflavin (vitamin B2) is a critical metabolic route for most microorganisms, but absent in humans, making its enzymes prime targets for the development of novel antimicrobial agents. frontiersin.orgfrontiersin.org A key enzyme in this pathway is lumazine (B192210) synthase (LS), which catalyzes the formation of 6,7-dimethyl-8-ribityllumazine (B135004) (DMRL) from 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (ArP) and 3,4-dihydroxy-2-butanone 4-phosphate (DHBP). frontiersin.orgnih.gov The essential nature of this pathway for bacterial survival has spurred significant research into the rational design of inhibitors targeting LS and the subsequent enzyme, riboflavin synthase (RS). frontiersin.orgresearchgate.net

Researchers have explored various molecular scaffolds to inhibit these enzymes. For instance, compounds with a purinetrione core have been identified as a specific class of inhibitors for lumazine synthase from Mycobacterium tuberculosis. acs.org Structural studies, including X-ray crystallography of the enzyme-inhibitor complex, have provided detailed insights into the binding modes of these inhibitors, revealing a largely conserved active site topology. acs.org Such structural information is invaluable for the rational design of more potent and specific drugs. researchgate.netacs.org

Other approaches have involved synthesizing analogs of the natural substrate or product. For example, bis(6,7-dimethyl-8-D-ribityllumazines) and (ribitylamino)uracils with various functional groups have been synthesized and tested for their inhibitory activity against both LS and RS. frontiersin.orgfrontiersin.orgnih.gov While some of these compounds showed weak inhibition of RS, they were more potent against LS. frontiersin.orgnih.gov Furthermore, replacing the pyrimidinedione core of the natural substrate with a purine (B94841) structure resulted in inhibitors with mid-micromolar to low-micromolar inhibition of B. subtilis LS and E. coli RS. frontiersin.orgfrontiersin.orgnih.gov

In silico docking studies have also played a significant role in identifying potential inhibitors. For example, [1H,3H] imidazo[4,5-b] pyridine (B92270) derivatives were designed and evaluated as lumazine synthase inhibitors, with docking studies predicting favorable interactions within the enzyme's active site. nih.gov Similarly, pyrazine-containing 1,3,4-oxadiazoles clubbed with substituted azetidin-2-one (B1220530) have been investigated as potential antimicrobial and antitubercular agents by targeting lumazine synthase. thieme-connect.com

The development of effective inhibitors for the riboflavin biosynthesis pathway holds promise for combating multidrug-resistant pathogenic bacteria. frontiersin.org The absence of this pathway in humans suggests that such inhibitors are likely to have minimal off-target effects and toxicity in the host. thieme-connect.comresearchgate.net

Table 1: Examples of Investigated Inhibitors for Riboflavin Biosynthesis Enzymes

| Inhibitor Class | Target Enzyme(s) | Target Organism(s) | Key Findings |

|---|---|---|---|

| Purinetriones | Lumazine Synthase (LS) | Mycobacterium tuberculosis | Specific inhibitors with micromolar dissociation constants. acs.org |

| Bis(6,7-dimethyl-8-D-ribityllumazines) | LS, Riboflavin Synthase (RS) | Bacillus subtilis, Escherichia coli | More potent against LS than RS. frontiersin.orgnih.gov |

| Purine-based analogs | LS, RS | Bacillus subtilis, Escherichia coli | Mid to low micromolar inhibition. frontiersin.orgfrontiersin.orgnih.gov |

| [1H,3H] imidazo[4,5-b] pyridines | LS | Mycobacterium tuberculosis | In-silico docking predicted good binding affinity. nih.gov |

Protein Engineering of Lumazine Synthase for Designed Macromolecular Assemblies

Lumazine synthase (LS) has garnered significant interest in the field of bionanotechnology due to its ability to self-assemble into highly ordered, icosahedral capsids. nih.govresearchgate.net These protein cages, typically composed of 60 identical subunits, form virus-like particles (VLPs) with well-defined structures and dimensions, making them ideal scaffolds for various applications. nih.govresearchgate.netresearchgate.net The inherent stability and amenability of LS to genetic and chemical modification have enabled its repurposing for the development of novel research tools. researchgate.netgoogle.com

One major application of engineered LS assemblies is in vaccine development. researchgate.netnih.gov The repetitive and ordered display of antigens on the surface of the LS VLP can elicit strong and robust immune responses. nih.govnih.gov For example, the receptor-binding domain (RBD) of SARS-CoV-2 has been successfully displayed on the surface of an LS-based VLP, leading to high-titer neutralizing antibody responses in animal models. nih.gov The SpyTag/SpyCatcher system is a common strategy used to covalently attach antigens to the LS scaffold, ensuring a stable and uniform presentation. mdpi.com

Protein engineering has been instrumental in tailoring the properties of LS for specific applications. For instance, circular permutation of the LS subunit has been used to create novel protein cage structures. kit.edu Furthermore, mutations have been introduced to improve the quality of LS crystals for high-resolution structural studies, which in turn aids in the rational design of further modifications. nih.gov The introduction or removal of N-linked glycosylation sites has also been shown to affect the secretion and assembly of protein nanoparticles like LS. pnas.org

The interior cavity of the LS capsid can also be functionalized. Researchers have successfully encapsulated enzymes, such as HIV protease, within the LS cage, protecting the host cell from the toxic effects of the encapsulated protein. acs.org This "nanoreactor" concept has been further advanced through directed evolution to improve the loading capacity of the capsid. acs.org

The versatility of LS as a platform for macromolecular assembly is highlighted by its use in creating diverse nanostructures, including luminescent VLPs templated by platinum(II) amphiphiles. acs.org These engineered assemblies hold great promise for applications in drug delivery, bioimaging, and catalysis. researchgate.netpnas.org

Table 2: Applications of Engineered Lumazine Synthase Assemblies

| Application | Engineering Strategy | Key Outcome |

|---|---|---|

| Vaccine Development | Antigen display (e.g., SARS-CoV-2 RBD) via SpyTag/SpyCatcher | Enhanced immunogenicity and neutralizing antibody response. nih.govmdpi.com |

| Nanoreactors | Encapsulation of enzymes (e.g., HIV protease) | Protection of host cell and improved loading capacity through directed evolution. acs.org |

| Structural Biology | Site-directed mutagenesis (e.g., Cys to Ser) | Improved crystal quality for high-resolution structure determination. nih.gov |

| Novel Nanostructures | Circular permutation of subunits | Creation of diverse protein cage architectures. kit.edu |

Optimization of Riboflavin Biosynthesis in Microorganisms for Biotechnological Research

The microbial production of riboflavin is a commercially significant biotechnological process. engineering.org.cn Research efforts are continuously focused on optimizing this process by enhancing the metabolic flux towards riboflavin in various microorganisms, including bacteria like Bacillus subtilis and fungi such as Ashbya gossypii and Candida famata. engineering.org.cnmdpi.comnih.gov A thorough understanding of the riboflavin biosynthetic pathway, in which this compound is a key intermediate, is fundamental to these optimization strategies. mdpi.comfrontiersin.org

Metabolic engineering has been a primary tool for improving riboflavin yields. This involves the overexpression of genes encoding the enzymes of the riboflavin biosynthetic pathway (the rib operon). mdpi.com For example, in B. subtilis, introducing additional copies of the ribGBAHT genes has led to highly efficient riboflavin-producing strains. mdpi.com Similarly, in A. gossypii, the overexpression of five RIB genes resulted in a significant increase in riboflavin production. mdpi.com

Another key strategy is the deregulation of precursor pathways to increase the supply of GTP and ribulose-5-phosphate (Ru5P), the initial building blocks for riboflavin synthesis. engineering.org.cnfrontiersin.org For instance, blocking competing metabolic pathways, such as the conversion of inosine (B1671953) 5'-monophosphate to adenosine (B11128) monophosphate in A. gossypii, has been shown to enhance riboflavin synthesis. mdpi.com

Furthermore, the optimization of fermentation conditions, including medium composition and culture parameters, plays a crucial role in maximizing riboflavin production. nih.govresearchgate.net The type and concentration of carbon and nitrogen sources, as well as the presence of specific metal ions, can significantly influence the metabolic activity of the producer strains. frontiersin.orgresearchgate.net For example, some flavinogenic yeasts exhibit increased riboflavin production under iron-deficient conditions. nih.gov Fed-batch cultivation strategies, where key nutrients are supplied during the fermentation process, have also been successfully employed to achieve higher riboflavin titers. researchgate.net

The development of robust, high-yielding microbial strains through a combination of genetic engineering, random mutagenesis, and process optimization continues to be an active area of research with significant industrial applications. engineering.org.cnresearchgate.net

Table 3: Strategies for Optimizing Riboflavin Biosynthesis

| Strategy | Target Microorganism(s) | Approach | Outcome |

|---|---|---|---|

| Metabolic Engineering | Bacillus subtilis, Ashbya gossypii | Overexpression of rib genes. | Increased riboflavin production. mdpi.com |

| Precursor Supply Enhancement | Ashbya gossypii | Deletion of competing pathway genes (e.g., ADE12). | Increased flux towards riboflavin synthesis. mdpi.com |

| Fermentation Optimization | Eremothecium ashbyii | Fed-batch cultivation with controlled glucose and yeast extract feeding. | Significantly higher riboflavin yield compared to batch fermentation. researchgate.net |

| Medium Optimization | Bacillus subtilis | Statistical experimental design to optimize medium components. | Increased riboflavin levels. nih.gov |

Studies on Uncatalyzed Chemical Reactions of this compound in Biological Contexts

While the formation of this compound (DMRL) is catalyzed by lumazine synthase in biological systems, research has shown that this condensation reaction can also proceed non-enzymatically under physiological conditions. acs.orgnih.gov Studies have demonstrated that the uncatalyzed reaction between 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate can occur in dilute aqueous solutions at neutral pH and room temperature. acs.orgnih.gov

The rate of this uncatalyzed reaction is pH-dependent, increasing with higher pH. acs.orgnih.gov The activation energy for the uncatalyzed formation of DMRL has been determined to be 46.3 kJ mol⁻¹. acs.orgnih.gov Interestingly, the regioselectivity of the uncatalyzed reaction also shows a dependence on pH and temperature. acs.orgnih.gov

The subsequent dismutation of two molecules of DMRL to form riboflavin can also occur without enzymatic catalysis, particularly when heated in neutral or acidic aqueous solutions. pnas.org This non-enzymatic formation of riboflavin proceeds with the same regiochemistry as the enzyme-catalyzed reaction. pnas.org

Understanding the kinetics and thermodynamics of these uncatalyzed reactions provides a baseline for appreciating the efficiency and specificity of the enzymatic catalysis. acs.orgnih.gov The ratio of the catalyzed to uncatalyzed reaction rates (kcat/kuncat) can offer insights into the catalytic mechanism, with some studies suggesting an entropy-driven process for the enzyme-catalyzed reaction. acs.orgnih.gov These studies on the inherent chemical reactivity of DMRL and its precursors contribute to a more complete understanding of riboflavin biosynthesis.

Table 4: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | DMRL |

| Riboflavin | Vitamin B2 |

| 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | ArP |

| 3,4-dihydroxy-2-butanone 4-phosphate | DHBP |

| Guanosine (B1672433) triphosphate | GTP |

| Ribulose-5-phosphate | Ru5P |

| Inosine 5'-monophosphate | - |

| Adenosine monophosphate | - |

| Flavin mononucleotide | FMN |

| Flavin adenine (B156593) dinucleotide | FAD |

| Roseoflavin | - |

| 8-demethyl-8-dimethylamino-riboflavin | - |

| 8-demethyl-8-amino-riboflavin-5′-phosphate | AFMN or AFP |

| 2,5-diamino-6-ribosylamino-4(3H)- pyrimidinone 5' -phosphate | DARPP |

| 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | - |

| 6,7,8-trimethyllumazine | - |

| Lumiflavin | - |

| Carboxyethyllumazine | - |

| 1,3,4-Oxadiazoles | - |

| Azetidin-2-one | - |

Q & A

Q. What is the role of DMRL in riboflavin biosynthesis, and how is its enzymatic synthesis characterized?

DMRL is the direct precursor of riboflavin (vitamin B₂), formed via the condensation of 5-amino-6-(D-ribitylamino)uracil and 3,4-dihydroxy-2-butanone 4-phosphate catalyzed by 6,7-dimethyl-8-ribityllumazine synthase (LS) (EC 2.5.1.78) . The final step involves riboflavin synthase , which catalyzes the dismutation of two DMRL molecules into riboflavin and 5-amino-6-ribitylamino-2,4-pyrimidinedione (recycled in the pathway) . Methodologically, LS activity is assayed via HPLC coupled with fluorometric detection (limit of quantification: ~10 nM) .

Q. How is DMRL synthase activity experimentally validated in recombinant systems?

Recombinant LS activity is confirmed by:

- Enzyme kinetics : Measuring substrate turnover rates using purified protein (e.g., Bacillus cereus RibH) .

- Structural validation : X-ray crystallography to confirm active-site residues (e.g., conserved Arg/Lys for substrate binding) .

- Fluorometric assays : Monitoring DMRL fluorescence (λₑₓ = 400 nm, λₑₘ = 480 nm) in cell lysates .

Q. What spectroscopic methods are used to characterize DMRL-protein interactions?

- EPR spectroscopy : Detects redox-active states of DMRL in complexes (e.g., neutral radical stabilization in Photobacterium leiognathi lumazine protein) .

- Fluorescence spectroscopy : Measures cofactor binding via quenching of tryptophan residues (e.g., dissociation constants in the µM range) .

- X-ray absorption spectroscopy : Resolves chromophore geometry in photolyases (e.g., Fe-S cluster coordination in Rhodobacter sphaeroides CryB) .

Q. How is the metabolic recycling of DMRL byproducts studied?

The pyrimidinedione byproduct from riboflavin synthase is recycled via:

- Isotopic labeling : Tracking ¹³C/¹⁵N incorporation into DMRL using NMR .

- Enzyme inhibition assays : Blocking recycling enzymes (e.g., pyrimidine deaminase) to accumulate intermediates .

Advanced Research Questions

Q. What mechanistic controversies exist in DMRL-to-riboflavin conversion?

Two competing mechanisms are debated:

- Nucleophilic addition : DFT studies (M06-2X/def2-TZVPP) propose a low-energy pathway where DMRL undergoes a 4+2 cycloaddition, forming a pentacyclic intermediate .

- Hydride transfer : Kinetic isotope effects (KIE) support hydride transfer between DMRL molecules, stabilized by riboflavin synthase’s N-terminal domain .

Contradiction: Computational models favor nucleophilic addition, while mutagenesis data (e.g., His/Cys substitutions) suggest hydride transfer dominates in vivo .

Q. How are DMRL synthase inhibitors designed and evaluated?